Di-tert-butyl 4,4'-((pyrimidine-4,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate)
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Overview
Description
Di-tert-butyl 4,4'-((pyrimidine-4,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) is a complex organic compound that belongs to the class of bis(piperidine)-pyrimidine derivatives. This compound has garnered interest due to its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure, comprising multiple functional groups, allows it to participate in diverse chemical reactions and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl 4,4'-((pyrimidine-4,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) typically involves multiple steps, starting from readily available precursors. A common synthetic route includes the following steps:
Formation of pyrimidine core: : The pyrimidine ring can be synthesized via a cyclization reaction involving appropriate dicarbonyl compounds and amidine derivatives.
Introduction of methylene linkers: : The methylene groups are then introduced through alkylation reactions using appropriate alkylating agents.
Attachment of piperidine groups: : The piperidine moieties are attached via nucleophilic substitution reactions, forming the final compound.
Protecting group strategies: : Throughout the synthesis, protecting groups such as tert-butyl esters are used to prevent side reactions and ensure selective functionalization.
Industrial Production Methods
In an industrial setting, the production of Di-tert-butyl 4,4'-((pyrimidine-4,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) requires optimization of reaction conditions to maximize yield and minimize costs. This often involves:
Continuous flow synthesis: : Utilizing continuous flow reactors to ensure efficient heat and mass transfer, improving reaction rates and yields.
Catalysis: : Employing catalysts to enhance reaction efficiency and selectivity.
Purification processes: : Implementing advanced purification techniques such as chromatography and recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 4,4'-((pyrimidine-4,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) undergoes various types of chemical reactions, including:
Oxidation: : This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: : Reduction reactions may convert ketone or aldehyde functionalities to alcohols.
Substitution: : Nucleophilic substitution reactions can introduce different substituents at the piperidine or pyrimidine rings.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: : Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include:
Oxidation products: : Sulfoxides and sulfones.
Reduction products: : Alcohols.
Substitution products: : Derivatives with modified alkyl or acyl groups.
Scientific Research Applications
Chemistry
Di-tert-butyl 4,4'-((pyrimidine-4,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology
In biological research, this compound is investigated for its potential as a ligand in receptor studies, offering insights into receptor-ligand interactions and signaling pathways.
Medicine
In medicinal chemistry, Di-tert-butyl 4,4'-((pyrimidine-4,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) is explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry
Industrial applications include its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals, enhancing the production of active ingredients.
Mechanism of Action
The compound's mechanism of action is primarily dictated by its interaction with specific molecular targets. The presence of piperidine and pyrimidine moieties allows it to bind to various receptors and enzymes, modulating their activity. This interaction can activate or inhibit signaling pathways, leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Di-tert-butyl 4,4'-((pyrimidine-4,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) is unique in its combination of functional groups and structural features. Similar compounds include:
Bis(piperidine)-pyridine derivatives: : These compounds share the piperidine moieties but have a pyridine core instead of a pyrimidine core.
Bis(alkyl) derivatives: : Compounds with similar alkyl linkers but different core structures.
Piperidine-based ligands: : Ligands that utilize piperidine moieties for receptor binding but have different linker or core structures.
Each of these compounds possesses distinct properties and applications, making Di-tert-butyl 4,4'-((pyrimidine-4,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) a valuable addition to the toolkit of researchers and industry professionals. Its unique combination of features and versatility underscores its importance in various scientific domains.
Biological Activity
Di-tert-butyl 4,4'-((pyrimidine-4,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate), with the molecular formula C26H42N4O6 and a molecular weight of approximately 478.58 g/mol, is a complex organic compound that has garnered interest in medicinal chemistry and material science. This article reviews its biological activity, including its potential applications, structure-activity relationships (SAR), and relevant case studies.
Structural Characteristics
The compound features a pyrimidine moiety linked to piperidine carboxylate units through methylene bridges. This unique structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.
Biological Activity Overview
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Pharmacological Potential :
- The compound's structural attributes indicate potential activity against specific biological targets, particularly in the context of infectious diseases like tuberculosis (TB). Its design is inspired by known inhibitors of key enzymes involved in bacterial metabolism, such as MenA in Mycobacterium tuberculosis .
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Mechanism of Action :
- Di-tert-butyl 4,4'-((pyrimidine-4,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) is hypothesized to inhibit the biosynthesis of menaquinone, an essential component for the electron transport chain in Mtb. This inhibition could lead to reduced bacterial viability and enhanced therapeutic outcomes when used in combination with other agents .
Structure-Activity Relationship (SAR) Studies
Recent SAR studies have identified critical moieties within piperidine derivatives that enhance their inhibitory potency against MenA. For example:
Compound | IC50 (μM) | GIC50 (μM) | Remarks |
---|---|---|---|
Lead Compound 1 | 14 ± 3 | 8 ± 1 | Superior activity against non-replicating Mtb |
Compound 15 | 13 ± 2 | 10 ± 1 | Improved pharmacokinetic properties |
Compound 16 | 28 ± 3 | >50 | High lipophilicity; potential cytotoxicity |
These findings indicate that modifications to the piperidine structure can significantly impact both potency and selectivity against Mtb .
In Vivo Efficacy
In vivo studies have demonstrated that certain derivatives of this compound exhibit substantial synergy with existing TB therapies. For instance, a combination of the lead compound with other electron transport chain inhibitors resulted in nearly complete sterilization of Mtb within two weeks . This highlights the compound's potential as part of a combination therapy regimen.
Properties
IUPAC Name |
tert-butyl 4-[[6-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]pyrimidin-4-yl]oxymethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N4O6/c1-25(2,3)35-23(31)29-11-7-19(8-12-29)16-33-21-15-22(28-18-27-21)34-17-20-9-13-30(14-10-20)24(32)36-26(4,5)6/h15,18-20H,7-14,16-17H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFDBTIUPHOVAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC(=NC=N2)OCC3CCN(CC3)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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